molecular formula C24H16F2N4O3 B4362391 6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 828280-25-7

6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4362391
CAS No.: 828280-25-7
M. Wt: 446.4 g/mol
InChI Key: FPMRYVSUMBEYMP-UHFFFAOYSA-N
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Description

6-Amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with a difluoromethoxy group at the 4-position, a furan-2-yl moiety at the 3-position, and a phenyl group at the 1-position. This compound belongs to a class of heterocyclic molecules synthesized via multicomponent reactions, as exemplified by related derivatives in the literature . The difluoromethoxy group is a critical structural feature, known to enhance metabolic stability and lipophilicity compared to methoxy or hydroxyl substituents, making it pharmacologically relevant .

Properties

IUPAC Name

6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N4O3/c25-24(26)32-16-10-8-14(9-11-16)19-17(13-27)22(28)33-23-20(19)21(18-7-4-12-31-18)29-30(23)15-5-2-1-3-6-15/h1-12,19,24H,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMRYVSUMBEYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OC(F)F)C(=N2)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109364
Record name 6-Amino-4-[4-(difluoromethoxy)phenyl]-3-(2-furanyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828280-25-7
Record name 6-Amino-4-[4-(difluoromethoxy)phenyl]-3-(2-furanyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828280-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-4-[4-(difluoromethoxy)phenyl]-3-(2-furanyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions The difluoromethoxy group is then added through a substitution reaction

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This involves scaling up the reaction conditions, using efficient catalysts, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The difluoromethoxy and phenyl groups can be substituted with other functional groups to create a range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyranopyrazole derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Key structural variations among analogs include:

  • Aromatic substituents at the 4-position: Difluoromethoxy (target compound): Enhances electron-withdrawing effects and metabolic stability . 5-(4-Methoxyphenyl)furan-2-yl (): Combines methoxy’s electron-donating properties with furan’s π-conjugation .
  • Substituents at the 3-position :
    • Furan-2-yl (target compound) : Contributes to π-stacking interactions in biological targets .
    • Methyl (5d, ) : Simplifies synthesis but reduces steric bulk .
    • Trifluoromethyl () : Increases electronegativity and bioavailability .

Physical and Spectral Properties

Compound (Substituents) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
Target compound (4-difluoromethoxy) C₂₃H₁₆F₂N₄O₃ 446.40 Not reported Not available -
5d (4-fluorophenyl) C₁₄H₁₁FN₄O 270.09 244–245 δ 12.08 (s, 1H), 7.12–7.20 (m, 4H)
3s (3-methoxyphenyl, 2-chlorophenyl) C₂₀H₁₅ClN₄O 374.81 170.7–171.2 δ 11.49 (s, 1H), 3.74 (s, 3H)
609335-63-9 (5-(4-methoxyphenyl)furan) C₁₉H₁₆N₄O₃ 348.36 Not reported Predicted density: 1.41 g/cm³

Biological Activity

The compound 6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure

The structural formula of the compound is as follows:

C21H18F2N4O3\text{C}_{21}\text{H}_{18}\text{F}_2\text{N}_4\text{O}_3

This structure features multiple functional groups that contribute to its biological activity.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound was evaluated using the DPPH radical scavenging method.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
This compound78.67
Ascorbic Acid58.2

The results indicate that the compound exhibits significant antioxidant properties, surpassing those of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential was assessed through in vitro studies against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)
U-8715.7
MDA-MB-23122.4

The compound demonstrated higher cytotoxicity against the U-87 cell line compared to MDA-MB-231, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies on the antimicrobial properties of the compound indicated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens.

Table 3: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound possesses moderate antimicrobial activity .

Case Studies and Research Findings

Several studies have been conducted to explore the structure-activity relationship (SAR) of this compound and its derivatives. A notable case study involved synthesizing various derivatives to enhance biological activity. The introduction of electron-donating groups significantly improved both antioxidant and anticancer activities .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multicomponent reactions (MCRs) involving aryl aldehydes, hydrazine hydrate, malononitrile, and substituted ketones. Key methods include:

  • Catalyst selection : Ionic liquids (e.g., [Et₃NH][HSO₄]) or organocatalysts (e.g., isonicotinic acid) improve yields (80–96%) under solvent-free or aqueous conditions .
  • Solvent systems : Aqueous media or ethanol-DMSO mixtures are preferred for eco-friendly synthesis and crystallization .
  • Temperature control : Reactions typically proceed at 80–85°C for 2–4 hours, monitored by TLC .

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?

  • IR : Confirm NH₂ (3350–3450 cm⁻¹), CN (2180–2200 cm⁻¹), and aromatic C=C (1600–1660 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify substituent-specific signals, e.g., difluoromethoxy (δ 6.7–7.2 ppm for aromatic protons, δ 115–120 ppm for CF₂O), furan protons (δ 6.2–7.5 ppm), and pyrazole CH₃ (δ 1.7–2.0 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What crystallization strategies ensure high-purity single crystals for X-ray analysis?

  • Solvent selection : Use DMSO or ethanol for slow evaporation at ambient temperature .
  • Purification : Recrystallize crude products from ethanol without column chromatography to retain stereochemical integrity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NH₂ vs. solvent peaks) be resolved during characterization?

  • DMSO-d₆ solvent interference : Suppress exchangeable NH₂ protons by using deuterated solvents with trace TMS .
  • Dynamic NMR : Perform variable-temperature experiments to distinguish overlapping signals (e.g., NH₂ and aromatic protons) .
  • Complementary techniques : Cross-validate with FT-IR (NH₂ stretching) and TOF-MS (exact mass) .

Q. What computational methods assess the compound’s stability and electronic properties?

  • DFT studies : Compare relative stability of tautomers (e.g., 1,4-dihydro vs. 2,4-dihydro forms) using Gaussian09 at B3LYP/6-31G* level. Energy differences >4 kcal/mol indicate dominant tautomers .
  • HOMO-LUMO analysis : Predict reactivity by calculating bandgaps (e.g., ΔE <3 eV suggests high electrophilicity) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for anticancer applications?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring to enhance EGFR/VEGFR-2 inhibition (IC₅₀ <1 μM) .
  • Scaffold hybridization : Fuse pyranopyrazole with pyrimidine or chromone rings to improve antioxidant or antiproliferative activity .
  • Docking studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR PDB:1M17) and optimize substituent orientation .

Q. How do reaction intermediates influence regioselectivity in MCRs?

  • Knoevenagel adduct formation : Malononitrile reacts first with aldehydes to form α,β-unsaturated nitriles, directing pyrazole cyclization .
  • Hydrazine coordination : Hydrazine hydrate acts as a bifunctional nucleophile, attacking both carbonyl and nitrile groups to form the pyrazole core .

Methodological Notes

  • Data reproducibility : Report yields, melting points, and spectral shifts with standard deviations (e.g., ±0.2°C for melting points) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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